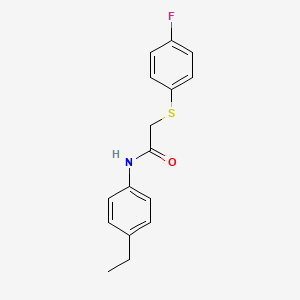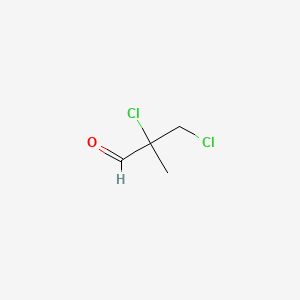
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The starting materials might include 7-chloro-8-methylquinoline and 4-chlorobenzaldehyde. The key steps could involve:
Condensation reactions: to form the quinoline core.
Substitution reactions: to introduce the chloro and methyl groups.
Amine alkylation: to attach the diisopentylamino group.
Hydrochloride formation: to obtain the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Quality control: to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases such as malaria, cancer, and bacterial infections.
Industry: Used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit enzymes: Such as topoisomerases or kinases.
Intercalate DNA: Disrupting DNA replication and transcription.
Modulate receptors: Affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Mefloquine: Another antimalarial with a related structure.
Uniqueness
1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of the diisopentylamino group, which may confer distinct biological properties and therapeutic potential.
属性
CAS 编号 |
6343-45-9 |
|---|---|
分子式 |
C28H37Cl3N2O |
分子量 |
524.0 g/mol |
IUPAC 名称 |
2-[bis(3-methylbutyl)amino]-1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C28H36Cl2N2O.ClH/c1-18(2)12-14-32(15-13-19(3)4)17-27(33)24-16-26(21-6-8-22(29)9-7-21)31-28-20(5)25(30)11-10-23(24)28;/h6-11,16,18-19,27,33H,12-15,17H2,1-5H3;1H |
InChI 键 |
PYDYRUFFMRLQSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(CN(CCC(C)C)CCC(C)C)O)C3=CC=C(C=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)

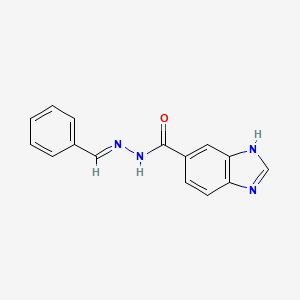

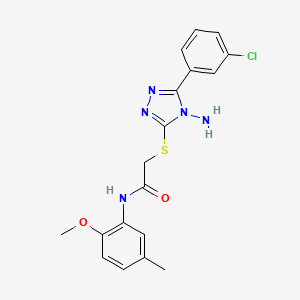
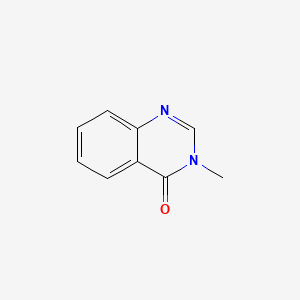

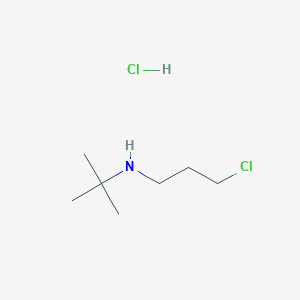

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)

